N-(2,5-Difluorobenzyl)-1,3-dimethyl-1H-pyrazol-4-amine
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Overview
Description
N-(2,5-Difluorobenzyl)-1,3-dimethyl-1H-pyrazol-4-amine: is an organic compound that features a pyrazole ring substituted with a 2,5-difluorobenzyl group and two methyl groups
Preparation Methods
The synthesis of N-(2,5-Difluorobenzyl)-1,3-dimethyl-1H-pyrazol-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-difluorobenzylamine and 1,3-dimethyl-1H-pyrazole.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Chemical Reactions Analysis
N-(2,5-Difluorobenzyl)-1,3-dimethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
N-(2,5-Difluorobenzyl)-1,3-dimethyl-1H-pyrazol-4-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is employed in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.
Materials Science: It is used in the development of novel materials with unique properties, such as enhanced thermal stability or specific electronic characteristics
Mechanism of Action
The mechanism of action of N-(2,5-Difluorobenzyl)-1,3-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
N-(2,5-Difluorobenzyl)-1,3-dimethyl-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
N-(2,5-Difluorobenzyl)-4-[3-(1-piperidinyl)-2-pyrazinyl]benzamide: This compound also features a 2,5-difluorobenzyl group but has different substituents on the pyrazole ring, leading to distinct properties and applications.
2,5-Difluorobenzylamine: A simpler compound that serves as a precursor in the synthesis of more complex derivatives.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C12H13F2N3 |
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Molecular Weight |
237.25 g/mol |
IUPAC Name |
N-[(2,5-difluorophenyl)methyl]-1,3-dimethylpyrazol-4-amine |
InChI |
InChI=1S/C12H13F2N3/c1-8-12(7-17(2)16-8)15-6-9-5-10(13)3-4-11(9)14/h3-5,7,15H,6H2,1-2H3 |
InChI Key |
HEFVABBKRKDMAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=C(C=CC(=C2)F)F)C |
Origin of Product |
United States |
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